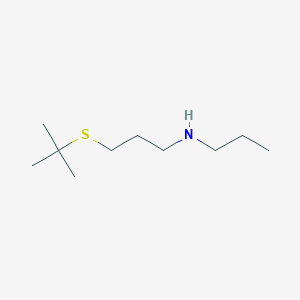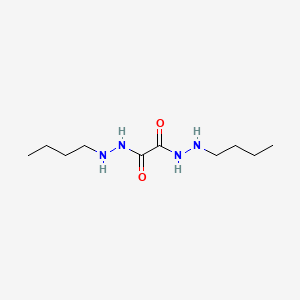
Oxalic acid, bis(2-butylhydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid, bis(2-butylhydrazide) is an organic compound with the chemical formula C10H22N4O2 It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 2-butylhydrazide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid, bis(2-butylhydrazide) typically involves the reaction of oxalic acid with 2-butylhydrazine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for oxalic acid, bis(2-butylhydrazide) are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions: Oxalic acid, bis(2-butylhydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxalic acid and other byproducts.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxalic acid and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted hydrazide groups.
Aplicaciones Científicas De Investigación
Oxalic acid, bis(2-butylhydrazide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of oxalic acid, bis(2-butylhydrazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of biochemical processes.
Comparación Con Compuestos Similares
Oxalic Acid: The parent compound, with a simpler structure and different chemical properties.
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid with different applications.
Uniqueness: Oxalic acid, bis(2-butylhydrazide) is unique due to the presence of the 2-butylhydrazide groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
93786-61-9 |
|---|---|
Fórmula molecular |
C10H22N4O2 |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
1-N',2-N'-dibutylethanedihydrazide |
InChI |
InChI=1S/C10H22N4O2/c1-3-5-7-11-13-9(15)10(16)14-12-8-6-4-2/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
DHQYCDLDXLVVFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCNNC(=O)C(=O)NNCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




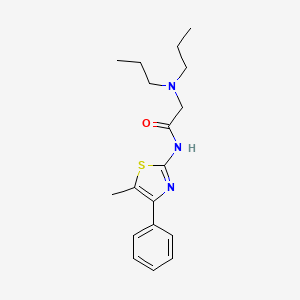
![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
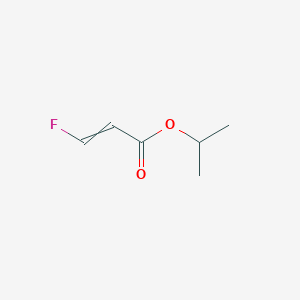
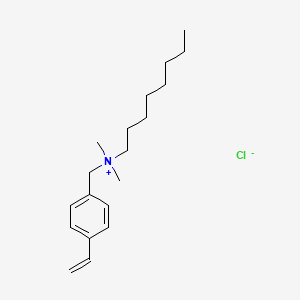

![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
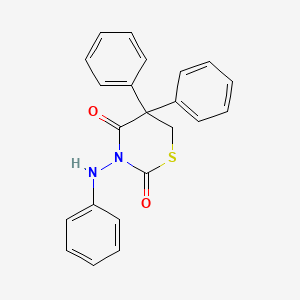
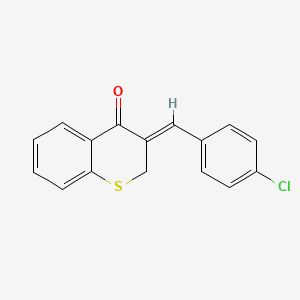
![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
